1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide

Antiphytoviral Enantioselective activity Plant virus inhibition

1-(1-Carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide (CAS 126263-09-0) is a chiral, non-aromatic imidazole N-oxide featuring a leucine-derived carboxyalkyl side chain at N(1) and methyl groups at C(4) and C(5). It belongs to the class of 1-(α-carboxyalkyl)-4,5-dimethylimidazole 3-oxides, which exhibit enantioselective antiphytoviral activity in systemically infected host plants and are claimed to possess antiphlogistic and analgesic properties in patent literature.

Molecular Formula C11H18N2O3
Molecular Weight 226.276
CAS No. 126263-09-0
Cat. No. B2465438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide
CAS126263-09-0
Molecular FormulaC11H18N2O3
Molecular Weight226.276
Structural Identifiers
SMILESCC1=C([N+](=CN1C(CC(C)C)C(=O)O)[O-])C
InChIInChI=1S/C11H18N2O3/c1-7(2)5-10(11(14)15)12-6-13(16)9(4)8(12)3/h6-7,10H,5H2,1-4H3,(H,14,15)
InChIKeyBBAGWYXCCVYCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide (CAS 126263-09-0): Chiral Imidazole N-Oxide Building Block for Antiphytoviral and Anti-Inflammatory Research


1-(1-Carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide (CAS 126263-09-0) is a chiral, non-aromatic imidazole N-oxide featuring a leucine-derived carboxyalkyl side chain at N(1) and methyl groups at C(4) and C(5) . It belongs to the class of 1-(α-carboxyalkyl)-4,5-dimethylimidazole 3-oxides, which exhibit enantioselective antiphytoviral activity in systemically infected host plants [1] and are claimed to possess antiphlogistic and analgesic properties in patent literature [2]. The compound is distributed as a specialty research chemical by screening-library suppliers such as InterBioScreen and abcr GmbH .

Why Generic Imidazole Derivatives Cannot Substitute 1-(1-Carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide in Enantioselective Applications


Simple imidazole N-oxides or achiral carboxyalkyl analogs lack the stereogenic center derived from the L-leucine side chain that is critical for the enantioselective biological activity of this compound class. In antiphytoviral assays, the D-configuration of 1-(α-carboxyalkyl)-4,5-dimethylimidazole 3-oxides reduces viral content by >90%, whereas the corresponding L-forms are completely inactive, and racemic mixtures show only intermediate efficacy (40–50% inhibition) [1]. Therefore, substituting the enantiopure D-leucine derivative with a racemate, an L-isomer, or an achiral analog such as 1-(carboxymethyl)-4,5-dimethyl-1H-imidazole 3-oxide (glycine-derived) will abolish or severely compromise the desired antiphytoviral effect [1]. Furthermore, the patented anti-inflammatory and analgesic activities of 1-carboxyalkylimidazole derivatives are contingent upon the specific carboxyalkyl substitution pattern, which generic imidazoles lack [2].

Quantitative Differentiation Evidence for 1-(1-Carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide vs. Structural Analogs


D-Enantiomer Antiphytoviral Activity >90% vs. 0% for L-Enantiomer in Plant Virus Models

In systemically infected host plants, D-forms of 1-(α-carboxyalkyl)-4,5-dimethylimidazole 3-oxides, which include the D-leucine derivative corresponding to the target compound, reduce red clover mottle virus (RCMV) and alfalfa mosaic virus (AMV) content by more than 90%. In contrast, the L-forms exhibit no detectable antiviral activity. Racemic mixtures achieve only 40–50% inhibition, comparable to the standard antiviral Virazole (ribavirin) [1]. This strict enantioselectivity demonstrates that the chiral leucine side chain and the D-configuration at the α-carbon are indispensable for biological activity. The optimal effective dose for the D-forms is 10⁻² mol/L, and reduced virus concentrations persist for more than six weeks after a single application [1].

Antiphytoviral Enantioselective activity Plant virus inhibition

Leucine-Derived Side Chain Confers Higher Lipophilicity and Distinct Steric Profile vs. Shorter-Chain Carboxyalkyl Imidazole 3-Oxides

The target compound possesses a 3-methylbutyl (isopentyl) side chain derived from leucine, resulting in a molecular weight of 226.27 g/mol and a predicted logP of approximately 0.8–1.2 (estimated from fragment-based methods) . In comparison, the closely related 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide (alanine-derived, CAS 126262-91-7) has a molecular weight of 184.19 g/mol and a predicted logP of approximately -0.2 . The higher lipophilicity and larger steric bulk of the leucine side chain are expected to influence membrane permeability, protein binding, and pharmacokinetic behavior, providing a differentiated profile for applications requiring enhanced lipophilic character [1].

Lipophilicity Structure-activity relationship Molecular property differentiation

Patent-Class Antiphlogistic and Analgesic Activity Not Replicated by Non-Carboxyalkyl Imidazoles

According to US Patent 3,952,005, 1-carboxyalkyl-substituted imidazole derivatives, including those with the 4,5-dimethylimidazole 3-oxide scaffold, exhibit good antiphlogistic (anti-inflammatory) and analgesic activities [1]. The patent explicitly teaches that the 1-position carboxyalkyl group (e.g., carboxymethyl, 1-carboxyethyl, 2-carboxyethyl) is essential for this dual pharmacological profile. Imidazole derivatives lacking this N(1)-carboxyalkyl substitution—such as simple 4,5-dimethylimidazole or 1-alkyl-4,5-dimethylimidazoles—are not encompassed by the patent claims and have not been reported to exhibit the same combined antiphlogistic and analgesic properties [1]. While the patent does not provide individual IC₅₀ or ED₅₀ values for each enumerated compound, the class-level claim supports the target compound's inclusion among active analogs; the leucine-derived side chain may further modulate potency and duration of action due to its distinct lipophilic character [2].

Anti-inflammatory Analgesic Imidazole pharmacology

Chiral Imidazole 3-Oxide Scaffold Serves as Precursor for Enantiopure Ionic Liquids, Unlike Achiral Analogs

1-Alkyl-4,5-dimethyl-1H-imidazole 3-oxides bearing chiral N(1) substituents can be reduced with Raney-Ni to the corresponding imidazoles and subsequently alkylated to yield optically active 1,3-dialkylimidazolium salts—a class of chiral ionic liquids (CILs) with applications in asymmetric synthesis and electrochemistry [1]. The target compound, containing an enantiopure leucine-derived side chain with a free carboxylic acid group, serves as a versatile intermediate: the acid functionality allows further derivatization (e.g., esterification, amidation) prior to or after N-oxide reduction, enabling the modular construction of functionalized chiral imidazolium salts [REFS-1, REFS-2]. In contrast, achiral analogs such as 1-(carboxymethyl)-4,5-dimethyl-1H-imidazole 3-oxide produce only racemic or achiral imidazolium salts, lacking the chirality transfer essential for CIL applications [2].

Chiral ionic liquids Imidazolium salts Asymmetric synthesis

Key Application Scenarios for 1-(1-Carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide Based on Demonstrated Differentiation


Enantioselective Antiphytoviral Screening Using the D-Enantiomer as a Positive Control with >90% Efficacy

Plant virology laboratories investigating novel antiphytoviral agents against red clover mottle virus (RCMV) or alfalfa mosaic virus (AMV) should procure the D-enantiomer of the leucine-derived imidazole 3-oxide as a validated positive control. The D-form achieves >90% viral reduction in systemically infected pea plants at an optimal dose of 10⁻² mol/L, with sustained efficacy beyond six weeks post-application [1]. The L-form and racemate are unsuitable controls because they produce 0% and only 40–50% inhibition, respectively; using these would lead to false-negative assessments of assay sensitivity [1].

Structure-Activity Relationship (SAR) Studies on Carboxyalkyl Side Chain Lipophilicity in Imidazole-Based Anti-Inflammatory Agents

Medicinal chemistry teams exploring the impact of N(1)-side chain lipophilicity on antiphlogistic activity should include the leucine-derived compound (MW 226.27 g/mol, predicted logP ~0.8–1.2) in their SAR matrix alongside the glycine-derived analog (1-(carboxymethyl)-4,5-dimethyl-1H-imidazole 3-oxide, MW 170.17 g/mol) and the alanine-derived analog (MW 184.19 g/mol, predicted logP ~ -0.2) [REFS-2, REFS-3]. The progressive increase in lipophilicity across this homologous series enables systematic correlation of calculated logP with in vitro permeability, cellular potency, and in vivo pharmacokinetic parameters .

Synthesis of Enantiopure Chiral Imidazolium Ionic Liquids for Asymmetric Organocatalysis

Organic synthesis groups developing chiral imidazolium-based ionic liquids (CILs) for asymmetric catalysis can employ enantiopure 1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide as a chiral-pool starting material. Following established protocols—Raney-Ni reduction to the imidazole, O-alkylation with alkyl bromides, and tetrafluoroborate ion exchange—the leucine-derived N-oxide delivers optically active 1,3-dialkylimidazolium tetrafluoroborates with retention of chirality [2]. The pendant carboxylic acid group permits further functionalization (e.g., esterification, amide coupling) to tune the physicochemical properties of the resulting CIL [REFS-4, REFS-5]. Achiral carboxyalkyl analogs cannot provide this chirality transfer [3].

Pharmacological Validation of Patent-Class Antiphlogistic Imidazole Derivatives in In Vivo Inflammation Models

Preclinical pharmacology units seeking to validate the antiphlogistic and analgesic claims of US Patent 3,952,005 should include the target compound in carrageenan-induced paw edema and formalin-induced pain models [4]. The compound's 1-carboxyalkyl substitution—absent in generic imidazoles—is a core structural requirement for the claimed anti-inflammatory and analgesic activities; incorporation of the leucine-derived side chain additionally allows exploration of lipophilicity-driven potency modulation [REFS-6, REFS-2].

Quote Request

Request a Quote for 1-(1-carboxy-3-methylbutyl)-4,5-dimethyl-1H-imidazole 3-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.